1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea is a complex organic compound that features a benzodioxole ring fused with a thiazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the thiazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole ring and an ethanol group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole rings but different heteroaryl groups.
2-(1,3-benzodioxol-5-yl)ethanamine: Contains a benzodioxole ring and an ethanamine group.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea is unique due to its combination of a benzodioxole ring with a thiazolopyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-26(21,22)19-5-4-10-13(7-19)25-15(17-10)18-14(20)16-9-2-3-11-12(6-9)24-8-23-11/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJZNJNUURAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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